3-Methyl-8-azabicyclo[3.2.1]octane
Overview
Description
3-Methyl-8-azabicyclo[3.2.1]octane is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which consists of a six-membered nitrogen-containing ring fused to a cyclopentane ring. The presence of the nitrogen atom in the bicyclic structure imparts significant biological activity to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 3-Methyl-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of biological activities .
Mode of Action
The specific mode of action of 3-Methyl-8-azabicyclo[32Tropane alkaloids, which share the 8-azabicyclo[321]octane core, have been tested as potential therapeutics, mainly related to the treatment of neurological and psychiatric diseases such as Parkinson’s, depression, schizophrenia, or panic disorder .
Biochemical Pathways
Tropane alkaloids are secondary metabolites produced by numerous plant species .
Result of Action
The molecular and cellular effects of 3-Methyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold have shown good nematicidal activities against Meloidogyne incognita .
Biochemical Analysis
Biochemical Properties
3-Methyl-8-azabicyclo[3.2.1]octane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to the formation of various metabolites, which can have different biological activities. Additionally, this compound can bind to neurotransmitter receptors, influencing neurotransmission and potentially affecting neurological functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of G-protein coupled receptors, leading to changes in intracellular signaling cascades . This modulation can result in altered gene expression and metabolic changes within the cell. Furthermore, it can affect the function of ion channels, thereby influencing cellular excitability and communication .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition . For instance, its interaction with cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products . These degradation products can have different biological activities, which can complicate the interpretation of experimental results. Long-term studies have also indicated that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as modulating neurotransmission and improving cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Beyond this threshold, the effects can become more pronounced and potentially harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can undergo further transformations, such as conjugation with glucuronic acid or sulfate, to enhance their excretion from the body . The metabolic pathways of this compound can influence its biological activity and toxicity, as different metabolites can have distinct effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as P-glycoprotein, which can influence its cellular uptake and distribution . Additionally, binding proteins can sequester this compound within specific cellular compartments, affecting its localization and accumulation . These factors can influence the overall bioavailability and biological activity of the compound .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can be localized to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity . Additionally, its localization to the nucleus can enable it to interact with transcription factors and modulate gene expression . The subcellular localization of this compound is an important factor that determines its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-azabicyclo[3.2.1]octane can be achieved through several methodologies. One common approach involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information. This method allows for the stereocontrolled formation of the bicyclic structure .
Another approach involves the direct stereochemical control during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture. This can be achieved through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including its role as a neurotransmitter analog.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-Methyl-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: The parent compound of the family, which serves as the core structure for many tropane alkaloids.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-methyl-8-azabicyclo[3.2.1]octane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-6-4-7-2-3-8(5-6)9-7/h6-9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTOIRJUTARRLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC(C1)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379149-40-2 | |
Record name | 3-methyl-8-azabicyclo[3.2.1]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.